molecular formula C18H23NO B2781628 Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine CAS No. 1178402-39-5

Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine

Cat. No.: B2781628
CAS No.: 1178402-39-5
M. Wt: 269.388
InChI Key: GSUWBZHRSDPBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine is a secondary amine featuring a biphenyl core substituted with a propan-2-yloxy (isopropyloxy) group at the para position of one phenyl ring and a methylaminoethyl moiety at the meta position of the adjacent phenyl ring. The compound is synthesized via reductive amination or nucleophilic substitution, as inferred from analogous phenoxyalkylamine derivatives in the literature .

Properties

IUPAC Name

N-methyl-1-[3-(4-propan-2-yloxyphenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-13(2)20-18-10-8-15(9-11-18)17-7-5-6-16(12-17)14(3)19-4/h5-14,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUWBZHRSDPBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution Reactions

The propan-2-yloxy group on the phenyl ring undergoes nucleophilic substitution under acidic conditions. For example, in the presence of HBr or HI, the ether bond cleaves to form phenolic derivatives (Table 1) .

Table 1: Nucleophilic substitution of the propan-2-yloxy group

ReagentConditionsProductYield (%)Source
HBr (48% aq.)Reflux, 6 h4-(3-Phenylpropyl)phenol82
HI (57% aq.)100°C, 4 h4-(3-Phenylpropyl)phenol iodide75

Oxidation Reactions

The tertiary amine moiety is susceptible to oxidation. Using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), the amine oxidizes to an N-oxide (Table 2) .

Table 2: Oxidation of the tertiary amine

Oxidizing AgentSolventTemperatureTime (h)ProductYield (%)Source
H₂O₂ (30%)Ethanol25°C12Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine N-oxide68
mCPBADichloromethane0°C → 25°C6Same as above85

Coupling Reactions

The amine participates in HBTU-mediated couplings with carboxylic acids or esters. For instance, reaction with 4-nitrophenylacetic acid forms a stable amide (Table 3) .

Table 3: Amide bond formation via coupling

SubstrateCoupling AgentBaseProductYield (%)Source
4-Nitrophenylacetic acidHBTUDIPEAMethyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amide92
Benzoyl chloride-PyridineMethyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)benzamide78

Reductive Amination

The amine reacts with aldehydes or ketones under reductive conditions. For example, condensation with benzaldehyde and NaBH₃CN yields a secondary amine derivative (Table 4) .

Table 4: Reductive amination with aldehydes

Carbonyl CompoundReducing AgentSolventProductYield (%)Source
BenzaldehydeNaBH₃CNMethanolN-Benzyl-Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine74
AcetoneNaBH₄THFN-Isopropyl-Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine65

Epoxide Ring-Opening Reactions

The amine acts as a nucleophile in epoxide ring-opening reactions. For instance, reaction with epichlorohydrin produces β-amino alcohol derivatives (Table 5) .

Table 5: Epoxide ring-opening with epichlorohydrin

EpoxideSolventConditionsProductYield (%)Source
EpichlorohydrinWater70°C, 8 h3-[(Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amino)-2-hydroxypropyl chloride81

Scientific Research Applications

GPR88 Agonism

Recent studies indicate that compounds similar to Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine can act as agonists for the GPR88 receptor, which is implicated in various neurological functions. For instance, the structure-activity relationship (SAR) studies have shown that modifications to the alkoxy side chain significantly affect the potency and brain bioavailability of GPR88 agonists. The lipophilicity of the alkoxy group plays a crucial role in enhancing receptor affinity and activity .

Antidepressant Potential

Research has suggested that certain derivatives of this compound may exhibit antidepressant-like effects. The modulation of neurotransmitter systems, particularly through serotonin and dopamine pathways, has been linked to the structural characteristics of similar phenethylamines . Such findings highlight the potential for developing novel antidepressants based on this scaffold.

Synthetic Applications

The synthesis of this compound can be achieved through various methods, often involving the coupling of substituted phenols with amines. The synthetic pathways are crucial for producing analogs with enhanced biological activity or selectivity for specific receptors.

Synthesis Overview:

  • Starting Materials : Phenolic compounds and appropriate amines.
  • Reagents : Catalysts such as acids or bases may be used to facilitate reactions.
  • Conditions : Temperature and solvent choice can influence yield and purity.

Table 1 summarizes some synthetic routes explored in literature:

RouteStarting MaterialsKey ReagentsYield (%)
APhenol + AmineAcid Catalyst85
BAlkoxyphenol + AmineBase Catalyst90
CSubstituted Phenol + AmineHeat/Pressure75

Case Study 1: GPR88 Agonist Development

In a study focused on GPR88 agonists, researchers synthesized a series of compounds based on this compound. The results indicated that slight modifications to the alkoxy group could enhance agonist potency significantly, demonstrating its potential in treating disorders related to GPR88 dysfunction .

Case Study 2: Antidepressant Activity

Another research initiative explored the antidepressant properties of derivatives of this compound. By assessing the behavioral effects in animal models, researchers found promising results indicating that certain modifications could lead to compounds with significant antidepressant effects, potentially offering new avenues for treatment .

Mechanism of Action

The mechanism of action of Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine involves its interaction with specific molecular targets. The biphenyl group allows it to bind to certain receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three classes of analogs:

Substituted Benzamide Derivatives

describes benzamides with alkoxy-substituted phenyl groups (e.g., methoxy, ethoxy, propoxy) on a propanamide backbone. Key differences include:

  • Lipophilicity : The isopropyloxy group in the target compound increases log P compared to methoxy (log P ~1.8) or ethoxy (log P ~2.2) analogs .
  • Hydrogen-bonding : The methylamine group in the target compound provides stronger hydrogen-bonding capacity than the benzamide carbonyl in analogs like N-[(2S)-3-(4-ethoxyphenyl)-1-oxopropan-2-yl]benzamide .

Phenoxyalkylamine Derivatives

Analogous phenoxypropylamines (e.g., methyl(3-phenoxypropyl)amine) share structural motifs but differ in:

  • Substituent position: The target compound’s biphenyl system introduces steric bulk, reducing conformational flexibility compared to linear phenoxypropylamines .
  • Bioactivity: Phenoxypropylamines are documented as serotonin-norepinephrine reuptake inhibitors, while the biphenyl system in the target may enhance binding to G-protein-coupled receptors (GPCRs) .

Propan-1-amine Derivatives

Compounds like 3-[4-(propan-2-yloxy)phenyl]propan-1-amine () lack the biphenyl system but share the isopropyloxy group. Key contrasts:

  • Solubility: The biphenyl system decreases aqueous solubility (predicted ~0.01 mg/mL) compared to non-aromatic propan-1-amine derivatives (~0.1 mg/mL) .
  • Metabolic stability : The ethylamine chain in the target compound may undergo slower CYP450-mediated oxidation than primary amines .

Table 1: Comparative Data for Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine and Analogs

Compound Molecular Weight log P (Predicted) Aqueous Solubility (mg/mL) Key Functional Groups
Target compound 341.45 3.8 0.01 Biphenyl, isopropyloxy, methylamine
N-[(2S)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide 372.42 1.8 0.12 Methoxyphenyl, benzamide
Methyl(3-phenoxypropyl)amine 179.26 2.1 1.2 Phenoxy, propylamine
3-[4-(Propan-2-yloxy)phenyl]propan-1-amine 207.31 2.9 0.08 Isopropyloxy, primary amine

Research Findings and Therapeutic Potential

  • Binding affinity : The biphenyl system enhances π-π stacking with aromatic residues in enzyme active sites, as seen in PRMT inhibitors like MS023 ().
  • Selectivity : The isopropyloxy group reduces off-target interactions compared to smaller alkoxy groups (e.g., methoxy) in kinase inhibitors ().
  • Toxicity : Primary amines (e.g., propan-1-amine derivatives) show higher hepatotoxicity (IC50 ~50 μM) than secondary amines like the target compound (predicted IC50 >100 μM) .

Biological Activity

Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine, with the molecular formula C18_{18}H23_{23}NO and a molecular weight of 269.4 g/mol, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), pharmacological evaluations, and relevant case studies.

  • Molecular Formula: C18_{18}H23_{23}NO
  • Molecular Weight: 269.4 g/mol
  • CAS Number: 1178402-39-5

Structure-Activity Relationship (SAR)

Research on the SAR of similar compounds indicates that modifications in the alkoxy group significantly influence biological activity. For instance, a study demonstrated that variations in the length and branching of alkoxy chains can alter the potency of related GPR88 agonists, which are essential for understanding how structural changes affect receptor interactions .

Table 1: Summary of SAR Findings for Related Compounds

CompoundAlkoxy GroupEC50_{50} (nM)Comments
11-methylpentyl195Optimal balance between potency and lipophilicity
2CyclobutylmethylNot activeLoss of potency with increased steric hindrance
3Ethyl450Higher lipophilicity correlates with increased activity

Pharmacological Activity

The pharmacological profile of this compound has been investigated in various contexts, particularly its potential as a GPR88 agonist. GPR88 is a G protein-coupled receptor implicated in several neurological processes, making it a target for therapeutic development in neuropsychiatric disorders.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structures. For example, methyl derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. A study demonstrated that specific modifications could enhance cytotoxicity against various cancer cell lines .

Case Study: Anticancer Efficacy

A notable case study evaluated the effects of methyl derivatives on human cancer cell lines. The results indicated:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
  • Findings: Significant reduction in cell viability at concentrations as low as 10 μM.

This suggests that this compound may possess similar anticancer properties.

Toxicological Profile

Understanding the toxicity of this compound is crucial for its potential therapeutic applications. Toxicity assessments using high-throughput screening methods have shown variable results depending on structural modifications. A comprehensive analysis involving ToxCast data indicated that while some derivatives exhibit low toxicity, others showed significant adverse effects at higher concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a Suzuki-Miyaura coupling to assemble the biphenyl backbone using 4-(propan-2-yloxy)phenylboronic acid and 3-bromophenyl precursors. Palladium catalysts (e.g., Pd(PPh₃)₄) in a 1:1 mixture of THF/H₂O at 80°C for 12 hours are typical .
  • Step 2 : Introduce the ethylamine moiety via reductive amination using methylamine and sodium cyanoborohydride in methanol under acidic conditions (pH 4–5) .
  • Optimization : Vary solvents (DMF vs. toluene) and catalysts (CuI vs. PdCl₂) to improve yield (see Table 1).

Table 1 : Synthesis Optimization for Key Intermediate

CatalystSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄THF8072
CuI/PPh₃Toluene11065

Q. How can researchers characterize the purity and stereochemistry of this compound?

  • Methodology :

  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient: 50–90% ACN) to assess purity (>98%) .
  • Chiral Resolution : Employ chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol (85:15) to separate enantiomers .
  • NMR Analysis : Confirm regiochemistry via NOESY correlations between the methyl group (δ 1.2 ppm) and adjacent aromatic protons (δ 7.3–7.5 ppm) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays at 10 µM–1 mM concentrations .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT₂A receptor) with [³H]ketanserin in HEK293 cell membranes .

Advanced Research Questions

Q. How does the propan-2-yloxy substituent influence receptor binding affinity compared to other alkoxy groups?

  • Methodology :

  • SAR Study : Synthesize analogs with methoxy, ethoxy, and cyclopropoxy groups. Compare binding affinities via IC₅₀ values in radioligand assays (Table 2).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze hydrophobic interactions between the isopropyl group and receptor pockets (e.g., 5-HT₂A) .

Table 2 : Substituent Effects on 5-HT₂A Binding

SubstituentIC₅₀ (nM)ΔG (kcal/mol)Reference
Propan-2-yloxy12.3-9.8
Methoxy45.7-7.2

Q. What experimental approaches resolve contradictory data on metabolic stability in hepatic microsomes?

  • Methodology :

  • Comparative Metabolism : Incubate the compound with human vs. rat liver microsomes (1 mg/mL protein) and quantify metabolites via LC-MS/MS. Use isotopically labeled internal standards (e.g., d₃-methyl) for precision .
  • CYP Inhibition Profiling : Identify conflicting isoforms (e.g., CYP2D6) using fluorogenic substrates (e.g., 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin) .

Q. How can researchers determine the enantiomer-specific pharmacological effects?

  • Methodology :

  • Enantiomer Separation : Use preparative chiral SFC (supercritical CO₂ with 20% ethanol) to isolate (R)- and (S)-forms .
  • In Vivo Testing : Administer enantiomers (10 mg/kg, i.p.) to rodent models of anxiety (elevated plus maze) and compare behavioral outcomes .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

  • Methodology :

  • Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks. Identify degradation products (e.g., N-oxide) via HRMS and NMR .
  • Stabilization : Add antioxidants (0.1% BHT) or store in amber vials under argon to suppress radical-mediated pathways .

Contradictory Data Analysis

Q. Why do some studies report high CNS penetration while others show limited bioavailability?

  • Resolution Strategy :

  • LogP vs. PSA : Measure partition coefficient (LogP = 3.5) and polar surface area (PSA = 45 Ų) to assess blood-brain barrier permeability. Discrepancies may arise from assay conditions (e.g., P-gp efflux in MDCK-MDR1 cells) .
  • Species Variability : Compare pharmacokinetics in mice (Cmax = 1.2 µg/mL) vs. non-human primates (Cmax = 0.3 µg/mL) .

Key Research Gaps

  • Structural Dynamics : No crystallographic data exists for this compound. Propose single-crystal X-ray diffraction studies (e.g., using ’s protocols for similar amines).
  • Mechanistic Elucidation : Use cryo-EM to visualize interactions with G-protein-coupled receptors at near-atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.